molecular formula C₂₉H₃₃N₃O₄ B144239 N-Octyl Nortadalafil CAS No. 1173706-35-8

N-Octyl Nortadalafil

Cat. No.: B144239
CAS No.: 1173706-35-8
M. Wt: 487.6 g/mol
InChI Key: JIMWYJMUPCVOFA-QDPGVEIFSA-N
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Description

N-Octyl Nortadalafil, also known as this compound, is a useful research compound. Its molecular formula is C₂₉H₃₃N₃O₄ and its molecular weight is 487.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Isolation and Characterization :

    • N-Octyl Nortadalafil has been identified in health supplements through various methods such as high-performance liquid chromatography (HPLC) and mass spectrometry (Lee et al., 2016).
    • A similar analogue, N-cyclopentyl nortadalafil, was also isolated and characterized, highlighting the ongoing research in identifying tadalafil analogues in various products (Xu et al., 2016).
  • Electrospun Nanofibers for Drug Delivery :

    • Research has been conducted on the encapsulation of drugs, including possibly this compound, in polymeric nanofibers for controlled drug delivery applications. These nanofibers could be used for therapeutic applications, particularly in the context of cancer therapy (Contreras-Cáceres et al., 2019).
  • Chiral Liquid Chromatography-Circular Dichroism :

    • A study developed a method for the identification of this compound and its stereoisomers in dietary supplements using chiral liquid chromatography-circular dichroism. This methodology is crucial for the accurate identification and separation of these compounds (Sakamoto et al., 2016).
  • Liquid Phase Microextraction for Pesticide Detection :

    • A technique using octanoic acid in liquid phase microextraction was explored for pesticide detection in food samples. This method may have implications for the extraction and analysis of compounds like this compound in various matrices (Jing et al., 2020).
  • Enzymatic Synthesis Applications :

    • N-Octyl derivatives, like octyl oleate, have been synthesized enzymatically for applications in cosmetic, lubricant, and pharmaceutical industries. These methods could be applicable to the synthesis of this compound (Laudani et al., 2006).
  • Nanofiltration Membrane Development :

    • Studies have focused on the development of nanofiltration membranes that could potentially be used for the filtration and purification of pharmaceutical compounds, including this compound (Mohammad et al., 2015).

Biochemical Analysis

Biochemical Properties

The specific biochemical properties of N-Octyl Nortadalafil are not well-documented in the literature. As an analog of Tadalafil, it may share similar biochemical properties. Tadalafil is known to interact with enzymes such as phosphodiesterase 5

Molecular Mechanism

As an analog of Tadalafil, it may exert its effects at the molecular level through similar mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name

(2R,8R)-2-(1,3-benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O4/c1-2-3-4-5-6-9-14-31-17-26(33)32-23(29(31)34)16-21-20-10-7-8-11-22(20)30-27(21)28(32)19-12-13-24-25(15-19)36-18-35-24/h7-8,10-13,15,23,28,30H,2-6,9,14,16-18H2,1H3/t23-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIMWYJMUPCVOFA-QDPGVEIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173706-35-8
Record name N-Octylnortadalafil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173706-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Octylnortadalafil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1173706358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-OCTYL NORTADALAFIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV0VX49V8F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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